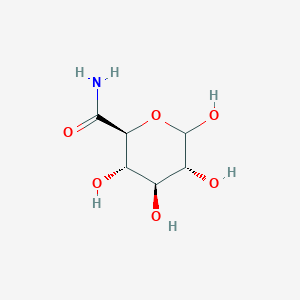

Glucopyranuronamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIFKEWOFUNPBN-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315663 | |

| Record name | Glucopyranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3318-57-8 | |

| Record name | Glucopyranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches to Glucopyranuronamide

Classical Chemical Synthesis Routes for Glucopyranuronamide (B1461741)

Classical chemical synthesis of this compound typically involves the amidation of glucuronic acid derivatives. Various strategies have been developed to achieve this transformation, often requiring protection and deprotection steps for other hydroxyl groups on the sugar ring.

Strategies for Stereoselective Synthesis

Stereoselective synthesis is crucial in carbohydrate chemistry due to the presence of multiple chiral centers. For this compound, controlling the stereochemistry, particularly at the anomeric center (C-1), is often a key challenge. While some methods might result in mixtures of anomers, strategies are employed to favor the formation of a specific isomer. For instance, the synthesis of N-aryl- and N-heteroaryl-substituted D-glucuronamides has been reported with varying yields depending on the specific amine used researchgate.net. The reaction of glucopyranurono-6,1-lactone with various amines has been shown to yield corresponding amides in high yields, with the anomeric position remaining free for further conversion researchgate.net. Stereoselective synthesis of (1-alkoxyalkyl) alpha- and beta-D-glucopyranosiduronates, related glucuronic acid derivatives, has been achieved by reacting protected glucopyranuronate with acetals in the presence of a catalyst, resulting in glycosides with retention of configuration at C-1 nih.gov.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to improve yields and selectivity in chemical synthesis. Factors such as temperature, solvent, catalyst, and reactant stoichiometry play a significant role. For the synthesis of N-aryl- and N-heteroaryl-substituted D-glucuronamides, yields ranging from 41% to 85% have been reported researchgate.net. Ultrasound-assisted protocols have been explored to provide a convenient way for the synthesis of these compounds with improved yields researchgate.net. The synthesis of various glycouronamides via transamidation reactions has been reported under mild reaction conditions, with high yields achieved using specific catalysts and conditions researchgate.net. For example, transamidation of N-Boc uronamides with primary amines in the presence of DBU proceeded smoothly researchgate.net. Microwave-assisted synthesis has also been investigated for the preparation of N-substituted 1-azido glucuronamides, which are useful intermediates for accessing N-glycosyl derivatives taylorfrancis.com. Reaction optimization often involves systematically varying parameters to identify conditions that maximize the desired product yield and purity whiterose.ac.ukbeilstein-journals.orgreactwise.com.

Enzymatic and Chemoenzymatic Synthesis of this compound and Related Structures

Enzymatic and chemoenzymatic approaches offer attractive alternatives to purely chemical synthesis, often providing high regio- and stereoselectivity under mild conditions, potentially reducing the need for extensive protecting group manipulation researchgate.netnih.gov. These methods leverage the catalytic power of enzymes to facilitate the formation of amide bonds or related glycosidic linkages.

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. While directly catalyzing the formation of the amide bond in this compound is not their primary function, glycosyltransferases are crucial for synthesizing oligosaccharides and glycoconjugates that may contain glucuronic acid or glucuronamide (B1172039) moieties as part of a larger structure researchgate.netresearchgate.netdntb.gov.uauq.edu.auuq.edu.au. The increasing availability of recombinant glycosyltransferases makes them valuable tools for stereocontrolled oligosaccharide synthesis, often with in situ regeneration of sugar nucleotides researchgate.net. Chemoenzymatic synthesis utilizing glycosyltransferases has been employed in the construction of complex moenomycin analogs, which contain this compound as a structural element google.com.

Lipase-Catalyzed Approaches

Lipases are hydrolase enzymes that typically catalyze the hydrolysis of esters, but they can also be used to catalyze transesterification and amidation reactions under certain conditions. While direct lipase-catalyzed synthesis of the amide bond in this compound is not as widely reported as other enzymatic methods, lipases have been explored in the synthesis of other amide-containing compounds and carbohydrate derivatives researchgate.netscience.gov. For instance, lipase-mediated transesterification has been used in the synthesis of chiral building blocks researchgate.net. The potential for using enzymes like lipases in biodegradative steps to cleave sugar portions from natural products for the synthesis of moenomycin analogs has also been mentioned google.com.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application yale.edusigmaaldrich.comresearchgate.net. Applying these principles to this compound synthesis involves considering aspects such as waste prevention, atom economy, the use of less hazardous chemicals and safer solvents, reducing derivatives, and employing catalysis yale.edusigmaaldrich.comresearchgate.netacs.orgskpharmteco.com.

Several green chemistry principles are relevant to the synthesis of this compound. The principle of "Atom Economy" encourages synthetic methods designed to maximize the incorporation of all materials used into the final product, minimizing waste yale.edusigmaaldrich.comresearchgate.netacs.org. Evaluating the atom economy of different synthetic routes to this compound can help identify the most efficient pathways.

"Less Hazardous Chemical Syntheses" promotes the use and generation of substances with minimal toxicity yale.edusigmaaldrich.comskpharmteco.com. This principle encourages exploring alternative reagents and reaction conditions that are less harmful to human health and the environment. Similarly, the principle of "Safer Solvents and Auxiliaries" suggests minimizing or replacing the use of auxiliary substances, such as solvents and separation agents, with innocuous alternatives yale.edusigmaaldrich.comacs.org. The choice of solvent can significantly impact the environmental footprint of a synthesis acs.org.

Reducing unnecessary derivatization, such as the use of protecting groups, aligns with another green chemistry principle yale.edusigmaaldrich.comacs.org. Protecting group strategies, common in carbohydrate synthesis, add steps, reagents, and generate waste acs.org. Chemoenzymatic approaches can contribute to this principle, as enzymes often exhibit high specificity, potentially reducing the need for extensive protection and deprotection steps acs.org.

Catalysis is a key principle of green chemistry, favoring catalytic reagents over stoichiometric ones due to their efficiency and selectivity yale.edusigmaaldrich.comacs.org. Both chemical catalysts and biocatalysts (enzymes) can play a role in greener synthesis. Enzymatic synthesis, in particular, is highlighted as a greener alternative due to its ability to operate under milder reaction conditions (lower temperatures and pressures), simpler work-up procedures, and reduced pollution compared to traditional chemical methods rsc.orgnih.govwur.nl. The use of enzymes in specific steps of this compound synthesis could therefore enhance its sustainability.

Chemical Modification and Derivatization Strategies of Glucopyranuronamide Analogues

Synthesis of N-Substituted Glucopyranuronamide (B1461741) Derivatives

The synthesis of N-substituted this compound derivatives involves introducing various substituents onto the nitrogen atom of the amide group. This position offers a key site for diversification, influencing the compound's lipophilicity, electronic properties, and potential interactions with biological targets. Methodologies for accessing N-substituted glycopyranuronamide precursors include the use of 1,2-O-acetyl derivatives or glucuronoamidyl azides. chemrxiv.orgnih.govresearchgate.net These precursors can then undergo further reactions, such as N-glycosidation with a nucleobase or 1,3-dipolar cycloaddition with propargyl-substituted purines. chemrxiv.orgnih.govresearchgate.net

One approach involves the synthesis of D-glucopyranuronamide-containing nucleosides, where N/O-dodecyl or N-propargyl substituents are introduced at the glucuronamide (B1172039) unit. chemrxiv.orgnih.govresearchgate.net These derivatives can be synthesized in several steps starting from acetonide-protected glucofuranurono-6,3-lactone. chemrxiv.orgnih.govresearchgate.net N-propargyl glucuronamide-based nucleosides, for instance, have been converted into (triazolyl)methyl amide-linked pseudodisaccharide nucleosides via cycloaddition reactions. chemrxiv.orgnih.govresearchgate.net Another example of an N-substituted derivative is N-(2-chloro-4-nitrophenyl)-1,2,3-tri-O-acetyl-Δ4,5-β-D-glucopyranuronamide, which has been synthesized from 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronic acid and 2-chloro-4-nitroaniline. lookchem.com The synthesis of D-glucuronic acid arylamides has also been reported. jst.go.jp

O-Acetylation and Other Esterification Reactions

Modification of the hydroxyl groups on the this compound scaffold through acetylation and other esterification reactions is a common strategy to alter the compound's polarity and metabolic stability. O-acetylation, in particular, is frequently employed to protect hydroxyl groups during synthesis or to modify the compound's properties. For example, 1,2,3,4-tetra-O-acetyl-D-glucuronamide is a precursor used in the synthesis of D-glucuronamide derivatives. capes.gov.br N-(2-chloro-4-nitrophenyl)-1,2,3-tri-O-acetyl-Δ4,5-β-D-glucopyranuronamide is another instance of an O-acetylated this compound derivative. lookchem.com

Esterification can also involve the uronic acid carboxyl group before its conversion to the amide. Methyl (methyl 4-O-methyl-D-glucopyranosid)uronate, an ester precursor to methyl 4-O-methyl-D-glucopyranuronamide, has been isolated from the methanolysis of degraded lemon gum. cdnsciencepub.com This ester was then treated with methanolic ammonia (B1221849) to yield a mixture of the α- and β-forms of the corresponding amide. cdnsciencepub.com Selective O-acetylation and subsequent selective acyl removal have been noted as techniques in the context of glucuronamide chemistry. lookchem.comucl.ac.uk

Conjugation with Diverse Molecular Scaffolds (e.g., nucleosides, peptides, pseudodisaccharides)

This compound derivatives can be conjugated with various molecular scaffolds to create hybrid molecules with enhanced or novel properties. This includes conjugation with nucleosides, peptides, and pseudodisaccharides.

The synthesis of D-glucopyranuronamide-containing nucleosides involves linking the glucuronamide unit to nucleobases. chemrxiv.orgnih.govresearchgate.net This can be achieved through N-glycosidation with a nucleobase or 1,3-dipolar cycloaddition with propargyl-substituted purines. chemrxiv.orgnih.govresearchgate.net Examples include analogues comprising anomerically N-linked 2-acetamido-6-chloropurine, 6-chloropurine (B14466), or 4-(6-chloropurinyl)methyl triazole motifs. chemrxiv.orgnih.govresearchgate.net The synthesis of benzimidazole (B57391) nucleosides of D-glucopyranuronamide has also been reported. jst.go.jp

Conjugation with peptides is another significant area. Solid-phase synthesis methods have been developed for the synthesis of glycopeptides containing sugar moieties, including glucopyranuronic acid derivatives, at the C-terminus. acs.org This involves the reaction of resin-bound glycosyl azides with activated amino acids via a modified Staudinger reaction. acs.org While the search results specifically mention glucopyranuronic acid in this context, the principle is applicable to this compound derivatives. Peptide-oligonucleotide conjugates, which can involve glycosyl moieties, are also an area of research, with various conjugation strategies available, including post-synthetic coupling and stepwise solid-phase synthesis. nih.govnatahub.orgmdpi.comglenresearch.com

Pseudodisaccharide structures incorporating this compound have also been synthesized. N-Propargyl glucuronamide-based nucleosides have been converted into (triazolyl)methyl amide-6,6-linked pseudodisaccharide nucleosides via cycloaddition with methyl 6-azido glucopyranoside. chemrxiv.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-Activity Relationship (SAR) studies are fundamental in understanding how chemical modifications to a molecule, such as this compound, affect its biological activity. From a chemical design perspective, SAR involves systematically synthesizing a series of structurally related compounds and evaluating their activities to identify which structural features are responsible for the observed effects. oncodesign-services.comug.edu.gewikipedia.org This information then guides the design of new compounds with improved properties. oncodesign-services.comug.edu.ge

In the context of this compound analogues, SAR studies have been conducted to evaluate their antiproliferative effects. chemrxiv.orgnih.govresearchgate.net For instance, the antiproliferative evaluation of novel D-glucopyranuronamide-containing nucleosides revealed significant effects exhibited by synthesized monododecylated purine-containing nucleosides. chemrxiv.orgnih.govresearchgate.net A specific N-propargyl 3-O-dodecyl glucuronamide derivative with a N9-β-linked 6-chloropurine moiety showed high activity against MCF-7 breast cancer cells, while a related α-(purinyl)methyltriazole nucleoside with a N7-linked 6-chloropurine moiety was most active against K562 chronic myeloid leukemia cells. chemrxiv.orgnih.govresearchgate.net These findings highlight the impact of both the N-substitution on the glucuronamide unit and the nature and linkage of the conjugated nucleobase on the antiproliferative activity. SAR studies can involve both experimental and computational methods to analyze the relationship between chemical structure and biological activity. oncodesign-services.comug.edu.ge

Synthetic Libraries and Combinatorial Chemistry Approaches

Synthetic libraries and combinatorial chemistry approaches are powerful tools for generating large numbers of diverse this compound analogues to accelerate the discovery of compounds with desired properties. Combinatorial chemistry involves synthetic methods that allow the preparation of a large number of compounds in a single process, creating compound libraries. wikipedia.orgopenaccessjournals.comnih.govfortunepublish.com These libraries can be synthesized as mixtures, sets of individual compounds, or designed using computational software. wikipedia.org

Advanced Structural Characterization and Conformational Analysis of Glucopyranuronamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and their spatial arrangement. hyphadiscovery.comrsc.orgnih.govnd.edu

1D and 2D NMR Techniques

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. hmdb.caemerypharma.comnih.gov The chemical shifts and coupling patterns observed in these spectra are indicative of the functional groups and the substitution patterns on the glucopyranuronamide (B1461741) core.

Two-dimensional (2D) NMR techniques offer more detailed insights into the connectivity and spatial relationships between atoms. emerypharma.comslideshare.netucl.ac.uk Common 2D NMR experiments used in carbohydrate structure elucidation include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing direct or vicinal proton-proton connectivities within the this compound structure. emerypharma.comucl.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals. emerypharma.comnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivities and helping to piece together the molecular skeleton. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals spatial proximity between protons, regardless of whether they are coupled through bonds. This is particularly useful for determining the relative stereochemistry and conformation of the molecule. ucl.ac.ukdiva-portal.org

Analysis of the complete set of 1D and 2D NMR data allows for the unambiguous assignment of all observable proton and carbon signals and the determination of the covalent structure of this compound.

Conformational Analysis via NMR Parameters

NMR parameters, such as coupling constants and NOE correlations, are highly sensitive to molecular conformation. diva-portal.orgrscbmcs.org

Coupling Constants: The magnitude of vicinal coupling constants (e.g., ³Jʜ,ʜ) between protons on adjacent carbons in the glucopyranose ring provides information about the dihedral angles between these protons, allowing for the assessment of the ring puckering and the orientation of substituents. nih.govdiva-portal.org

NOE Correlations: The intensity of NOE cross-peaks in NOESY spectra is inversely proportional to the sixth power of the distance between the correlated protons. ucl.ac.uk By measuring NOE intensities, relative inter-proton distances can be estimated, providing constraints on the molecule's three-dimensional structure in solution. diva-portal.org

By combining coupling constant analysis and NOE-derived distance restraints, preferred conformations of the this compound ring and the orientation of the amide group can be determined in solution.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a complementary technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization. abdn.ac.ukupdatepublishing.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the intact molecule (molecular ion or adducts). aliribio.comsciex.comshimadzu.eu The accurate mass can be used to determine the elemental composition of this compound, confirming its molecular formula. This is particularly important for verifying the purity and identity of synthesized or isolated samples.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. abdn.ac.ukaliribio.combioanalysis-zone.com The fragmentation pattern is characteristic of the molecule's structure. By analyzing the masses of the fragment ions, information about the substructures present in this compound can be obtained. This helps in confirming the connectivity and identifying the positions of the substituents, such as the amide group on the glucopyranose core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional structure of a molecule in the crystalline state. researchgate.netnih.govwikipedia.orglibretexts.orgnovalix.combioscience.fi When a suitable crystal of this compound is obtained, it can be diffracted by an X-ray beam. The resulting diffraction pattern is then processed to produce an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. nih.govwikipedia.org

X-ray crystallography provides highly accurate bond lengths, bond angles, and torsional angles, giving a detailed picture of the molecule's solid-state conformation and packing in the crystal lattice. wikipedia.orglibretexts.org This information can be compared with the conformations observed in solution by NMR to understand the flexibility and conformational preferences of this compound in different environments. While search results specifically mentioning X-ray crystallography of this compound itself are limited, the technique is widely applied to carbohydrate derivatives and provides definitive solid-state structural data when applicable. researchgate.netnih.govwikipedia.orglibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental techniques employed in the structural investigation of organic molecules, including carbohydrates and their derivatives like this compound. These methods provide complementary information about the functional groups present and the electronic transitions within the molecule.

IR spectroscopy probes the vibrational and rotational energy states of molecules. fishersci.pt When a sample absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique absorption spectrum. fishersci.ptnaturalproducts.net This "fingerprint" region of the IR spectrum (typically 500-1600 cm⁻¹) is particularly useful for identifying a compound. fishersci.pt For this compound, IR spectroscopy can provide insights into the presence and environment of key functional groups such as hydroxyl (-OH), amide (-C=ONH₂), and the glycosidic linkage within the pyranose ring structure. Studies on derivatives of this compound, such as 1-azido-1-deoxy-β-D-glucopyranuronamide, have shown characteristic IR absorption bands corresponding to specific vibrations, including asymmetric stretching of the azido (B1232118) group (2140-2120 cm⁻¹), NH₂ stretches (3405 and 3340 cm⁻¹), NH₂ deformation (1625 cm⁻¹), and vibrations associated with the β-pyranose ring (around 1080 cm⁻¹ and 900 cm⁻¹). cas.org While specific IR data for the parent this compound is not extensively detailed in the provided sources, the application of IR spectroscopy to its derivatives confirms its utility in identifying key functional groups and structural elements within this class of compounds. cas.orgontosight.ai IR spectroscopy is a convenient, non-destructive technique that requires minimal sample preparation and can be used under various conditions. chemsrc.com

UV-Vis spectroscopy, on the other hand, involves the absorption of ultraviolet and visible light, which causes electronic transitions within a molecule. fishersci.ptnaturalproducts.netwikipedia.orglookchem.com The resulting spectrum, typically measured between 200 and 800 nm, provides information about the presence of chromophores (groups that absorb UV or visible light) and their electronic environment. fishersci.ptnaturalproducts.netlookchem.com For molecules like this compound that may not possess strong chromophores in the typical UV-Vis range, the information obtained might be limited compared to techniques like IR or NMR. However, UV-Vis spectroscopy can still be valuable for detecting the presence of the compound, especially in mixtures, or when conjugated to chromophoric moieties. ontosight.ai The UV absorption ranges for related carbohydrate-based compounds like flavons and dihydroflavonols have been reported between 212-217 nm and 230-288 nm, and 214 nm and 288-289 nm, respectively. ontosight.ai While direct UV absorption data for this compound is not provided, its detection in a plant extract using UV spectroscopy indicates its potential for analysis by this method, possibly through inherent weak chromophores or in conjunction with other analytical techniques like HPLC. ontosight.ai UV-Vis spectroscopy is often used on solutions and can provide information on the concentration and electronic transitions of a compound. naturalproducts.net

Combined, IR and UV-Vis spectroscopy offer a complementary approach to structural research. IR provides a "fingerprint" of the vibrational modes and functional groups, while UV-Vis can indicate the presence of electronic transitions and conjugated systems. naturalproducts.net Although UV-Vis may have limitations for qualitative identification of simple carbohydrates compared to IR or NMR, their combined application, potentially with multivariate data analysis, can provide a more comprehensive understanding of the compound's characteristics and can be used for differentiation and analysis. naturalproducts.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are particularly powerful for the structural and conformational analysis of chiral molecules like this compound. These methods exploit the differential absorption of left and right circularly polarized light by chiral compounds, providing sensitive probes of their three-dimensional structure and stereochemistry.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. ECD spectra are highly sensitive to the molecular configuration and conformation, making them valuable for assigning absolute configuration and studying conformational diversity and stability. For carbohydrates and related structures, VUV-ECD (Vacuum Ultraviolet ECD) has been shown to be a useful tool for characterizing equilibrium structures. Studies on monosaccharides like glucose have demonstrated that VUV-ECD spectra are affected by anomeric configurations and the conformations of hydroxymethyl groups, providing insights into intramolecular interactions and hydration effects that stabilize different conformers. While specific ECD data for this compound is not presented, the principles and applications demonstrated for other chiral carbohydrates suggest that ECD could be applied to study its electronic transitions and how they are influenced by its stereochemistry and conformation.

Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR light by vibrating molecules. VCD is highly sensitive to the mutual orientation of different groups within a molecule, providing detailed three-dimensional structural information. This makes VCD a powerful technique for determining the absolute configuration of chiral molecules and studying their conformational properties in solution. Unlike ECD, which relies on electronic transitions and may be less informative in the absence of strong chromophores, VCD probes vibrational modes, offering a unique perspective on molecular structure and conformation. VCD spectra can be particularly useful for carbohydrates, providing structural information that is often challenging to obtain by other methods due to the strong IR absorption of water in aqueous solutions. Studies on methyl β-D-glucopyranose in water have successfully utilized VCD, in combination with theoretical calculations (DFT) and conformational searching tools, to interpret spectra and understand conformational preferences and solvent effects. This research highlights the power of VCD, supported by computational methods, in analyzing the complex conformational landscape of glucopyranose derivatives. VCD is considered a reliable tool for determining the absolute configuration of natural products and assessing their major conformations. Although VCD signals are typically much weaker than normal IR absorption signals, advancements in instrumentation, such as FTIR-VCD, have made it a more accessible technique for studying chiral molecules.

Theoretical and Computational Studies of Glucopyranuronamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and energy. nih.govresearchgate.net For Glucopyranuronamide (B1461741), these calculations can elucidate its stability, reactivity, and spectroscopic signatures.

DFT methods, particularly with functionals like B3LYP, are often employed for their balance of accuracy and computational cost, making them suitable for carbohydrate derivatives. nih.govresearchgate.net

The electronic structure of this compound dictates its chemical behavior. Quantum chemical calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions.

A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For a molecule like this compound, the HOMO is typically localized on the oxygen and nitrogen atoms due to their lone pairs of electrons, while the LUMO may be distributed across the carbonyl groups of the amide and the carboxylic acid precursor.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical stability and reactivity |

Note: These values are illustrative and would be determined via specific DFT calculations (e.g., B3LYP/6-31G level of theory).*

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) spectrum. nih.gov Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For this compound, theoretical IR spectra would help assign characteristic peaks, such as the C=O stretching of the amide, the O-H stretching of the hydroxyl groups, and the N-H stretching of the amide group. Predicted ¹H and ¹³C NMR spectra would aid in the structural elucidation by assigning chemical shifts to each atom in the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Peak/Shift | Experimental Peak/Shift | Assignment |

|---|---|---|---|

| FT-IR | 1685 cm⁻¹ | 1690 cm⁻¹ | Amide I (C=O stretch) |

| 3350 cm⁻¹ | 3345 cm⁻¹ | N-H stretch | |

| 3400-3500 cm⁻¹ | 3410-3520 cm⁻¹ | O-H stretches | |

| ¹³C NMR | 172.5 ppm | 173.0 ppm | Amide Carbonyl (C=O) |

Note: Predicted values are typically scaled to correct for systematic errors in the computational methods.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the solvent. nih.govbohrium.com

For this compound, MD simulations can reveal the flexibility of the pyranose ring, which can exist in various chair and boat conformations. bohrium.com The orientation of the amide group and the hydroxyl groups is also dynamic and can be sampled using these simulations. Understanding the conformational landscape is crucial as the biological activity of a molecule often depends on its three-dimensional shape.

Solvation studies, typically performed using explicit water models like TIP3P, show how water molecules arrange around the solute and form hydrogen bonds. nih.govresearchgate.net This provides insight into the molecule's solubility and the stability of different conformers in an aqueous environment. arxiv.orgrsc.org

Molecular Docking and Binding Affinity Predictions with Biomolecules (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govmdpi.com This method is essential for understanding how a molecule like this compound might interact with biological macromolecules.

In a non-clinical context, this compound could be docked into the active sites of various enzymes or binding pockets of proteins to explore potential interactions. The docking process involves sampling many possible conformations of the ligand within the binding site and scoring them based on a scoring function, which estimates the binding affinity. nih.gov The results can identify key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Lysozyme | -6.8 | ASP52, ASN59 | Hydrogen Bond |

| TRP62 | Van der Waals | ||

| Concanavalin A | -7.2 | ASN14, ASP16 | Hydrogen Bond, Metal Coordination |

Note: Binding energy is a score predicting affinity; lower values indicate stronger binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govnih.govdrugdesign.org The foundation of QSAR is the principle that the structure of a molecule determines its properties and, consequently, its activity.

To build a QSAR model, a set of molecules with known activities is used. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. nih.govmdpi.com These descriptors quantify various aspects of the molecule's structure:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Related to properties like hydrophobicity (logP) and polarizability.

For this compound, these descriptors would be calculated and used in a statistical model (e.g., multiple linear regression) to correlate them with a specific, non-clinical activity, such as enzyme inhibition. nih.gov

Table 4: Selected Chemical Descriptors for this compound (Illustrative)

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition) | -2.5 | Hydrophilicity |

| Topological | Topological Polar Surface Area (TPSA) | 149 Ų | Polarity, membrane permeability potential |

| Electronic | Dipole Moment | 3.2 D | Molecular polarity |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface for a reaction, researchers can identify the lowest-energy path from reactants to products.

This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

For this compound, one could computationally study reactions such as its hydrolysis back to glucuronic acid and ammonia (B1221849). Calculations would reveal the structure of the transition state, showing which bonds are breaking and forming, and provide a quantitative estimate of the reaction barrier. This level of detail is often difficult to obtain through experimental means alone.

Biochemical and Molecular Mechanistic Investigations of Glucopyranuronamide

Studies of Enzyme-Glucopyranuronamide Interactions (e.g., enzyme kinetics, inhibition mechanisms)

Studies investigating the interaction of Glucopyranuronamide (B1461741) with enzymes often involve detailed enzyme kinetics and the determination of inhibition mechanisms. Enzyme kinetics examines the rates of enzyme-catalyzed reactions and how these rates are affected by factors such as substrate concentration, pH, and the presence of inhibitors. libretexts.orgkhanacademy.org Understanding the kinetics of an enzyme in the presence of this compound can reveal whether the compound acts as an inhibitor and, if so, its type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). khanacademy.org

Competitive inhibition occurs when the inhibitor competes with the substrate for binding to the enzyme's active site. libretexts.orgkhanacademy.org Increasing substrate concentration can often overcome competitive inhibition. libretexts.orgkhanacademy.org Non-competitive inhibitors bind to a site distinct from the active site, affecting the enzyme's ability to catalyze the reaction regardless of substrate concentration. khanacademy.org Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. khanacademy.org Analyzing the effects of this compound on parameters like Vmax (maximum reaction rate) and Km (Michaelis constant) through methods such as Lineweaver-Burk plots can help elucidate the inhibition mechanism. khanacademy.org

Tight-binding inhibition is a concept in enzyme kinetics where an inhibitor binds to an enzyme with high affinity, leading to a significant reduction in enzyme activity. numberanalytics.com This type of inhibition is characterized by low dissociation constants (Ki), often in the nanomolar or picomolar range, and can involve slow binding and dissociation rates. numberanalytics.com Understanding tight-binding inhibition is important in biochemical research and drug development. numberanalytics.com Mechanism-based inhibition, another type of enzyme inhibition, involves molecules that form covalent bonds with the enzyme's active site, often resulting in irreversible inhibition. savemyexams.com

While the provided search results discuss enzyme kinetics and inhibition mechanisms in general, specific detailed research findings or data tables directly pertaining to this compound's interaction with particular enzymes are not present in the snippets. However, the principles described for studying enzyme-inhibitor interactions would be applicable to investigations involving this compound.

Molecular Recognition and Binding Studies with Carbohydrate-Binding Proteins

Molecular recognition and binding studies are crucial for understanding how this compound interacts with carbohydrate-binding proteins (CBPs), such as lectins. researchgate.netnih.gov These interactions are fundamental to many biological processes, including cell-cell recognition and signaling. researchgate.net CBPs recognize and bind to specific carbohydrate structures through non-covalent interactions, including hydrogen bonds and van der Waals forces. researchgate.net

Studies in this area often employ techniques like NMR spectroscopy and isothermal titration calorimetry (ITC) to characterize the binding event, determine binding affinities (dissociation constants, KD), and elucidate the stoichiometry and thermodynamics of the complex formation. mdpi.comual.es For instance, 1H NMR spectroscopic titrations and microcalorimetric investigations have been used to evaluate the complexation properties of artificial carbohydrate receptors towards carbohydrate substrates like β-D-glucopyranoside. mdpi.com These studies can provide insights into the specific residues and types of interactions involved in the binding interface. researchgate.net

Artificial carbohydrate receptors are designed to mimic the binding modes observed in protein-carbohydrate complexes, participating in interactions such as van der Waals contacts. mdpi.com The use of techniques like carbohydrate microarrays combined with quantitative affinity studies and high-resolution X-ray crystallography can provide detailed insights into the molecular determinants underlying carbohydrate binding by specific proteins. nih.gov Such studies have demonstrated unique binding specificities towards certain gluco-oligosaccharides, with binding affinities dependent on factors like the number and position of specific linkages. nih.gov

While the search results highlight methodologies for studying carbohydrate-protein interactions and provide examples with other carbohydrates and binding proteins, specific data on this compound's binding to particular carbohydrate-binding proteins is not explicitly detailed. The general principles and techniques described are relevant to how such studies with this compound would be conducted.

Advanced Analytical Methodologies for Glucopyranuronamide Research

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. Its application to glucopyranuronamide (B1461741) involves careful method development and optimization to achieve adequate resolution and sensitivity.

Reverse-Phase and Normal-Phase Chromatography

Reverse-phase chromatography (RPC) is a widely used mode of liquid chromatography that employs a non-polar stationary phase and a polar mobile phase. This technique is effective for separating non-polar to moderately polar compounds based on hydrophobic interactions. alwsci.comsepscience.comsigmaaldrich.comwikipedia.orgchromtech.com In RPC, more hydrophobic molecules are retained longer on the stationary phase. wikipedia.org The mobile phase typically consists of a mixture of water or aqueous buffers and miscible organic solvents like acetonitrile (B52724) or methanol. alwsci.comsepscience.comwikipedia.org Adjusting the mobile phase composition, often through gradient elution, is key to eluting analytes. sigmaaldrich.comwikipedia.org

Normal-phase chromatography (NPC), in contrast, utilizes a polar stationary phase, commonly silica (B1680970) gel, and a non-polar or low-polarity mobile phase, such as hexane (B92381) or heptane (B126788) mixed with a polar modifier like isopropanol (B130326) or ethyl acetate. alwsci.comsepscience.comphenomenex.comhawach.comwikipedia.org Separation in NPC is based on interactions between the polar functional groups of the analytes and the polar stationary phase, primarily via dipole-dipole and hydrogen bonding. phenomenex.com More polar compounds are retained longer in NPC. alwsci.comwikipedia.org While less common than RPC for a broad range of compounds, NPC can offer better control for specific separations, such as positional isomers that co-elute in RPC. sepscience.com

The choice between reverse-phase and normal-phase HPLC for this compound analysis depends on the polarity of the specific this compound derivative or the matrix being analyzed. Given that this compound contains polar functional groups, both modes, potentially with derivatization, could be relevant depending on the specific analytical goal.

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is a separation technique suitable for volatile or semi-volatile compounds. For compounds like this compound, which may have limited volatility due to their polar nature, derivatization is often a prerequisite for GC analysis. GC is frequently coupled with detectors, such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS). researchgate.net GC offers high separation power and can detect chiral components in relatively short retention times. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a powerful tool for analyzing complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples HPLC with MS. This technique is widely used for analyzing a broad range of compounds, including biochemical, organic, and inorganic substances in complex samples. wikipedia.orgmeasurlabs.com LC-MS allows for the separation of components by LC and provides spectral information by MS to aid in identification or confirmation. wikipedia.org LC-MS is appropriate for metabolomics due to its coverage of various chemicals. wikipedia.org Derivatization is often used in LC/MS analysis of carbohydrates to enhance detection sensitivity, although post-column solvent addition can also promote ionization for stable detection of low-polarity compounds. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples GC with MS. This technique is used to separate volatile and semi-volatile compounds and provides qualitative and quantitative analysis. filab.frmeasurlabs.com GC-MS is particularly adapted for analyzing non-polar volatile compounds, but with appropriate derivatization, it can be applied to more polar substances. researchgate.netfilab.fr GC-MS analysis has been used to identify this compound in extracts from natural sources like Catha edulis and Acalypha wilkesiana. researchgate.netd-nb.infojchr.orgsmujo.id

The use of GC-MS in the analysis of Catha edulis leaves extract revealed the presence of this compound, 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-(D-2-(2-(methylamino)acetamido)hydracrylamido)-,-D-, with a molecular formula of C16H25N7O8 and a molecular weight of 443.6. researchgate.net Another study using GC-MS on the oil extract of Acalypha wilkesiana also identified this compound, 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-(D-2-(2-(methylamino)acetamido)hydracrylamido)-, .beta.-D-. d-nb.info this compound has also been identified as a constituent in commercial SAF (presumably a substance, though its full name is not provided in the snippet), analyzed by GC-MS. jchr.org

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Electrophoretic methods, such as Capillary Electrophoresis (CE), separate analytes based on their differential migration in an electric field. CE offers high separation efficiency and can be coupled with various detectors. science.gov CE has been used in the analysis of compounds related to glucuronic acid derivatives science.gov and for evaluating the binding affinities of beta-carboline-nucleoside conjugates containing a this compound unit researchgate.net. Affinity capillary electrophoresis has been employed to study the binding of these conjugates to TAR RNA. researchgate.net Pre-column derivatization can be used in combination with capillary electrophoresis. researchgate.net

Derivatization Strategies for Enhanced Detection and Separation in Research

Derivatization involves chemically modifying an analyte to improve its properties for analysis, such as increasing volatility for GC, enhancing detectability (e.g., adding a chromophore for UV detection or a fluorophore for fluorescence detection), or improving separation. researchgate.netresearch-solution.comwelch-us.com

For GC analysis of carbohydrates, including potentially this compound, derivatization is often necessary to increase volatility and thermal stability. researchgate.netresearch-solution.com Common derivatization methods for carbohydrates for GC analysis include the formation of methyl ethers, acetates, trifluoroacetates, and trimethylsilyl (B98337) (TMS) ethers. researchgate.net TMS ethers are popular due to their good volatility and stability. researchgate.net Silylation reagents like hexamethyldisilazane (B44280) (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation. research-solution.comtcichemicals.com These reagents react with functional groups containing active hydrogens like hydroxyl, amino, and carboxyl groups. research-solution.com

In LC-MS analysis of carbohydrates, derivatization can improve detection sensitivity, particularly for techniques like Electrospray Ionization (ESI). shimadzu.com Fluorescence detection in LC also often requires derivatization to make non-fluorescent compounds detectable with high sensitivity and selectivity. researchgate.netwelch-us.com

While derivatization enhances analytical capabilities, it adds complexity, time, and cost to the analysis. welch-us.com The choice of derivatization strategy depends on the specific analytical technique and the properties of the this compound derivative being analyzed.

GC-MS Analysis of Catha edulis Leaves Extract - Selected Compounds researchgate.net

| Compound Name | Molecular Formula | Molecular Weight | Retention Time (RT) |

| This compound, 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-(D-2-(2-(methylamino)acetamido)hydracrylamido)-,б-D- | C16H25N7O8 | 443.6 | 11.24 |

| Hexadecanoic Acid, Methyl Ester | 11.89 | ||

| Pentadecanoic Acid, 14-methyl-, methyl ester | 11.89 | ||

| Pentadecanoic Acid, methyl ester | 11.89 | ||

| 9,12,15-Octadecatrienoic, methyl ester, (Z, Z, Z)- | 13.67 | ||

| 9,12,15-Octadecatrienoic, (Z, Z, Z)- | 13.67 | ||

| n-Hexadecanoic acid | 12.25 | ||

| Pentadecanoic acid | 12.25 | ||

| 1-(+)-ascorbic acid 2,6 -dexadecanoate | 12.25 |

GC-MS Analysis of Acalypha wilkesiana Oil Extract - Selected Compound d-nb.info

| Compound Name | Relative Area (%) | Retention Time (RT) |

| This compound, 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-(D-2-(2-(methylamino)acetamido)hydracrylamido)-, .beta.-D- | 0.3885 | 25.861 |

GC-MS Profiling of Commercial SAF - Selected Compound jchr.org

| Compound Name |

| This compound, 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4(D-2-(2-(methylamino) acetamido)hydracyrlamido)-β-D) |

Future Directions and Emerging Research Avenues in Glucopyranuronamide Chemistry

Development of Novel Synthetic Methodologies

Advancements in synthetic chemistry are crucial for accessing a wider range of glucopyranuronamide (B1461741) derivatives with varied substituents and linkages. Current research involves methodologies based on accessing N-substituted glycopyranuronamide precursors, such as 1,2-O-acetyl derivatives or glucuronoamidyl azides, for subsequent reactions like N-glycosylation or 1,3-dipolar cycloaddition. nih.govresearchgate.net For instance, N-propargyl glucuronamide-based nucleosides have been converted into pseudodisaccharide nucleosides via cycloaddition reactions. nih.gov

Future directions in this area include the development of more efficient, stereoselective, and environmentally friendly synthetic routes. This could involve exploring new catalytic systems, flow chemistry techniques, or solid-phase synthesis approaches to facilitate the rapid generation of diverse this compound libraries. The synthesis of novel D-glucopyranuronamide-containing nucleosides with various N/O-dodecyl or N-propargyl substituents and different purine (B94841) motifs has been reported, demonstrating the potential for structural variation. nih.govresearchgate.net These synthetic efforts aim to create analogues with potentially improved biological activities.

| Precursor Type | Subsequent Reaction(s) | Example Product Class |

| 1,2-O-acetyl derivatives | Nucleobase N-glycosylation | This compound nucleosides |

| Glucuronoamidyl azides | 1,3-dipolar cycloaddition | Pseudodisaccharide nucleosides |

Exploration of this compound as a Building Block in Supramolecular Chemistry and Materials Science

This compound's ability to participate in hydrogen bonding and other non-covalent interactions makes it a promising building block for supramolecular assemblies and novel materials. nih.gov Supramolecular chemistry focuses on systems held together by non-covalent forces, leading to complex architectures with unique properties. uclouvain.be The integration of carbohydrate scaffolds like this compound into supramolecular designs can lead to the creation of functional materials with potential applications in areas such as molecular recognition, self-assembly, and responsive materials. tue.nlscience.eus

Future research could focus on designing this compound-based molecules that self-assemble into well-defined structures, such as hydrogels, nanoparticles, or ordered films. nih.gov The chirality of this compound could also be exploited to create chiral supramolecular materials with specific optical or catalytic properties. tue.nl Exploring the interactions between this compound derivatives and other molecules could lead to the development of new host-guest systems or molecular sensors.

Advanced Biophysical Probes Utilizing this compound Scaffolds

The incorporation of this compound into biophysical probes can enhance their targeting, solubility, or interaction with biological systems. Carbohydrate-based molecules are recognized for their roles in cell surface recognition and signaling, making them valuable scaffolds for developing probes. researchgate.net

Future work in this area may involve synthesizing this compound conjugates with fluorescent tags, spin labels, or affinity ligands to create probes for studying specific biomolecular interactions, cellular processes, or enzymatic activities. uq.edu.au These probes could offer improved specificity and reduced non-specific binding compared to probes lacking the carbohydrate moiety. Research on glucuronic acid derivatives has already shown their use in creating probes for targeting specific extracellular and intracellular regions. science.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemical research to accelerate discovery and optimize processes. mednexus.orgmdpi.com These computational tools can be valuable in various aspects of this compound chemistry.

Future research can leverage AI and ML for tasks such as predicting the properties of novel this compound derivatives, designing synthetic routes, analyzing complex spectroscopic data, and identifying potential biological targets. mednexus.orgmdpi.comnih.gov ML algorithms can analyze large datasets of synthesized this compound compounds and their properties to identify correlations and predict the behavior of new, unsynthesized analogues, potentially reducing the need for extensive experimental screening. mednexus.org

Unexplored Biochemical Roles and Molecular Targets (academic, non-clinical)

While glucuronic acid's role in metabolism and detoxification is established, the specific biochemical roles and molecular targets of this compound itself, beyond its use as a synthetic building block or prodrug strategy, remain largely unexplored in an academic, non-clinical context. ontosight.aiontosight.ai

Future fundamental research could investigate the potential endogenous presence and function of this compound in biological systems. This might involve developing sensitive analytical methods for its detection and exploring its interactions with enzymes, receptors, or other biomolecules in various cellular pathways. Such studies could uncover novel biological roles or targets, expanding our understanding of carbohydrate metabolism and potentially revealing new avenues for academic research.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Glucopyranuronamide, and how should data interpretation be prioritized?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze structural configurations (e.g., anomeric protons at δ 5.2–5.5 ppm) and infrared (IR) spectroscopy for functional group identification (e.g., carbonyl stretching near 1700 cm⁻¹). Mass spectrometry (MS) is critical for molecular weight validation. Prioritize cross-validation: compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts) and reference spectra from peer-reviewed databases. Document solvent effects and temperature conditions to minimize misinterpretation .

Q. What in vitro models are suitable for studying this compound’s metabolic stability, and how should experimental controls be designed?

- Methodological Answer : Use hepatocyte or microsomal assays to assess phase I/II metabolism. Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated enzymes). Quantify metabolites via LC-MS/MS with stable isotope-labeled internal standards. Normalize degradation rates to protein content and account for nonspecific binding using equilibrium dialysis. Replicate experiments across three independent batches to address biological variability .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, catalyst lot numbers, temperature gradients). Use high-purity starting materials (≥99% by HPLC) and validate intermediates via orthogonal methods (e.g., melting point, chiral HPLC). Share raw spectral data in supplementary files. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Advanced Research Questions

Q. How can contradictions in this compound’s reported NMR spectral data be resolved?

- Methodological Answer : Perform a meta-analysis of published spectra, focusing on solvent systems (DMSO-d6 vs. D2O) and concentration effects. Use collaborative platforms like NMRShiftDB to crowdsource assignments. For ambiguous peaks, conduct 2D experiments (e.g., HSQC, HMBC) or synthesize deuterated analogs. Publish conflicting data with detailed metadata to enable peer scrutiny .

Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound’s pharmacological studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. For outlier detection, employ robust regression (e.g., Huber loss) or Mahalanobis distance. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological relevance .

Q. How should researchers synthesize findings from conflicting studies on this compound’s mechanism of action?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Classify studies by assay type (e.g., cell-free vs. whole-cell) and risk of bias (ROBIS tool). Perform subgroup analyses to identify confounding variables (e.g., ATP levels in kinase assays). Use GRADEpro to assess evidence quality and highlight gaps for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.